molecular formula C19H21N3O3S B7540509 N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine

N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine

Cat. No. B7540509
M. Wt: 371.5 g/mol
InChI Key: QGUCDWJFKXHMOV-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine involves the inhibition of certain enzymes and receptors in the body. The compound has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which is known to improve cognitive function. The compound has also been found to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine has been found to exhibit various biochemical and physiological effects in the body. The compound has been found to improve cognitive function, reduce anxiety and depression, and exhibit neuroprotective properties. It has also been found to exhibit anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine in lab experiments include its potential therapeutic applications, its ability to improve cognitive function, and its neuroprotective properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

There are several future directions for the research on N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine. These include further studies on its potential therapeutic applications, its mechanism of action, and its optimal dosage and administration. Additionally, there is a need for further research on the potential toxicity of this compound and its long-term effects on the body.
Conclusion:
In conclusion, N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been found to exhibit various biochemical and physiological effects in the body, including its ability to improve cognitive function, reduce anxiety and depression, and exhibit neuroprotective properties. While there are limitations to using this compound in lab experiments, there are several future directions for research on its potential therapeutic applications and mechanism of action.

Synthesis Methods

The synthesis of N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine involves the reaction between 4-methylbenzenesulfonyl chloride and 4-piperidone, followed by the condensation reaction with 2-aminobenzoxazole. The final product is obtained in the form of a white crystalline solid.

Scientific Research Applications

N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-14-6-8-16(9-7-14)26(23,24)22-12-10-15(11-13-22)20-19-21-17-4-2-3-5-18(17)25-19/h2-9,15H,10-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUCDWJFKXHMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine

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